molecular formula C19H23N3O4S B2972683 3-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1428364-55-9

3-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2972683
CAS RN: 1428364-55-9
M. Wt: 389.47
InChI Key: OROYCHXZXZOSFH-UHFFFAOYSA-N
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Description

3-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide, also known as MP-10, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Heterocyclic Compounds : Compounds similar to "3-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide" have been synthesized as part of efforts to discover new anti-inflammatory and analgesic agents. For instance, novel benzodifuranyl derivatives have shown significant inhibitory activity on cyclooxygenase enzymes, with analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

  • Neuroleptic Activity : Certain benzamides have been explored for their neuroleptic properties, indicating a potential for psychiatric or neurological disorder treatments. For example, benzamides synthesized as potential neuroleptics were evaluated for their inhibitory effects on stereotyped behavior in rats, revealing a correlation between structure and neuroleptic activity (Iwanami et al., 1981).

Metabolism and Pharmacokinetics

  • Metabolic Pathways : Understanding the metabolism of related compounds is crucial for predicting the pharmacokinetic profile and potential therapeutic applications. For instance, the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, involved N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, alongside phase II glucuronidation and acetylation (Gong et al., 2010).

Chemical Synthesis

  • Synthesis of Piperidine Derivatives : The creation of piperidine and pyrrolidine derivatives through chemical synthesis has been documented, showing a pathway for developing compounds with potential medicinal applications. One study discussed the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines from acetylenic sulfones and chloroamines, highlighting a method for creating structurally diverse and potentially bioactive molecules (Back & Nakajima, 2000).

properties

IUPAC Name

3-methoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-5-2-4-16(12-17)19(23)21-13-15-7-10-22(11-8-15)27(24,25)18-6-3-9-20-14-18/h2-6,9,12,14-15H,7-8,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROYCHXZXZOSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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